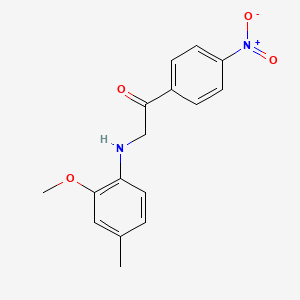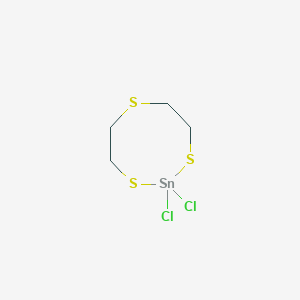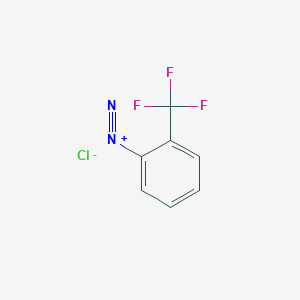
2-(Trifluoromethyl)benzene-1-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The trifluoromethyl group (-CF₃) attached to the benzene ring imparts unique chemical properties to this compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(Trifluoromethyl)benzene-1-diazonium chloride typically involves the diazotization of 2-(trifluoromethyl)aniline. The process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is reacted with hydrochloric acid (HCl) to generate nitrous acid (HNO₂) in situ.
Diazotization Reaction: The 2-(trifluoromethyl)aniline is then treated with the freshly prepared nitrous acid at low temperatures (0-5°C) to form the diazonium salt
Industrial Production Methods: Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl (-OH), halogens (e.g., iodine), and other nucleophiles.
Common Reagents and Conditions:
Substitution by Hydroxyl Group: Warming the diazonium salt solution leads to the formation of phenol and the release of nitrogen gas.
Substitution by Iodine: Adding potassium iodide (KI) to the diazonium salt solution results in the formation of iodobenzene and nitrogen gas.
Coupling Reactions: These reactions typically occur in alkaline conditions and at low temperatures to form azo compounds.
Major Products:
Phenol: Formed by substitution of the diazonium group with a hydroxyl group.
Iodobenzene: Formed by substitution with iodine.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
Scientific Research Applications
2-(Trifluoromethyl)benzene-1-diazonium chloride has several applications in scientific research:
Synthetic Dyes: It is used in the synthesis of azo dyes, which are widely used in the textile industry.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functional materials with specific properties, such as conducting polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzene-1-diazonium chloride involves the formation of reactive intermediates that facilitate various chemical transformations:
Substitution Reactions: The diazonium group is a good leaving group, allowing nucleophiles to attack the aromatic ring and replace the diazonium group.
Coupling Reactions: The diazonium ion reacts with nucleophilic aromatic compounds to form azo linkages, resulting in the formation of azo compounds.
Comparison with Similar Compounds
Benzenediazonium Chloride: Similar in structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzenediazonium Tetrafluoroborate: Another diazonium salt with a different counterion (tetrafluoroborate) that may offer different solubility and stability properties.
Uniqueness: The presence of the trifluoromethyl group in 2-(Trifluoromethyl)benzene-1-diazonium chloride imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated counterparts .
Properties
CAS No. |
54514-11-3 |
|---|---|
Molecular Formula |
C7H4ClF3N2 |
Molecular Weight |
208.57 g/mol |
IUPAC Name |
2-(trifluoromethyl)benzenediazonium;chloride |
InChI |
InChI=1S/C7H4F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h1-4H;1H/q+1;/p-1 |
InChI Key |
NRZDXUJMVXZWNB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



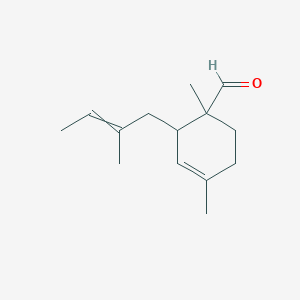
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
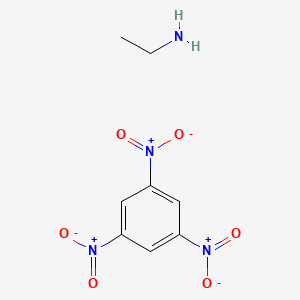
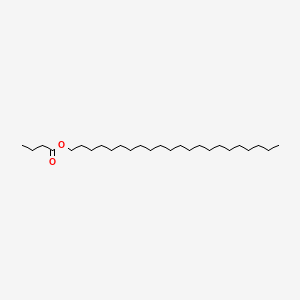
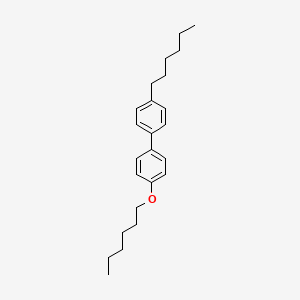
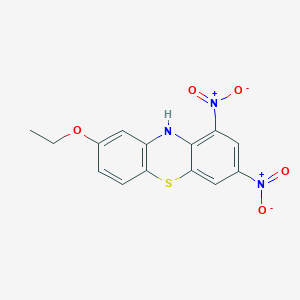
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
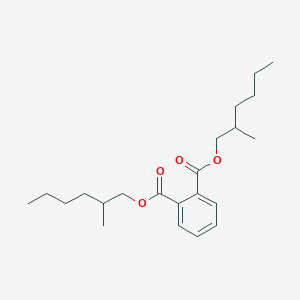
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
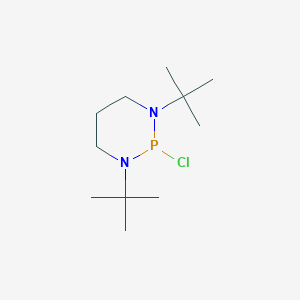
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
